molecular formula C18H14BrN3O2 B11526302 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione

6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione

Cat. No.: B11526302
M. Wt: 384.2 g/mol
InChI Key: JMLNXNGLKMEXFL-UHFFFAOYSA-N
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Description

6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromine atom, a trimethyl-substituted pyrazole ring, and a benzoisoquinoline-dione structure

Preparation Methods

The synthesis of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoisoquinoline-dione structure. This can be achieved through various cyclization reactions, such as Friedel-Crafts acylation or intramolecular nucleophilic substitution.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or marker in biological studies to investigate various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other pyrazole and benzoisoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of a bromine atom, a trimethyl-substituted pyrazole ring, and a benzoisoquinoline-dione structure, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 6-chloro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 6-fluoro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

6-bromo-2-(1,3,5-trimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H14BrN3O2/c1-9-16(10(2)21(3)20-9)22-17(23)12-6-4-5-11-14(19)8-7-13(15(11)12)18(22)24/h4-8H,1-3H3

InChI Key

JMLNXNGLKMEXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

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